2-(3,4-dimethylphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]acetohydrazide
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Overview
Description
2-(3,4-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenoxy group, an ethoxy group, and an iodophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]acetohydrazide typically involves multiple steps. The initial step often includes the preparation of the intermediate compounds, such as 3,4-dimethylphenoxyacetohydrazide. This intermediate is then reacted with 3-ethoxy-4-hydroxy-5-iodobenzaldehyde under specific conditions to form the final product. The reaction conditions usually involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization or chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired reaction.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-((E)-{2-[2-(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
- 4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
Compared to similar compounds, 2-(3,4-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H21IN2O4 |
---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H21IN2O4/c1-4-25-17-9-14(8-16(20)19(17)24)10-21-22-18(23)11-26-15-6-5-12(2)13(3)7-15/h5-10,24H,4,11H2,1-3H3,(H,22,23)/b21-10+ |
InChI Key |
RKXGJPPZBRUHPH-UFFVCSGVSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=CC(=C(C=C2)C)C)I)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)COC2=CC(=C(C=C2)C)C)I)O |
Origin of Product |
United States |
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